molecular formula C11H4Cl3F3N2 B13727610 2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13727610
M. Wt: 327.5 g/mol
InChI Key: JZPVMUSSIYNRJI-UHFFFAOYSA-N
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Description

2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound It is characterized by the presence of a pyrimidine ring substituted with chloro, dichlorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with trifluoroacetic anhydride and ammonium chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of aminopyrimidines.

Scientific Research Applications

2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 6-(3,5-Dichlorophenyl)pyrimidine
  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H4Cl3F3N2

Molecular Weight

327.5 g/mol

IUPAC Name

2-chloro-4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl3F3N2/c12-6-1-5(2-7(13)3-6)8-4-9(11(15,16)17)19-10(14)18-8/h1-4H

InChI Key

JZPVMUSSIYNRJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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